molecular formula C17H13ClN4 B1684303 JIB-04 CAS No. 199596-05-9

JIB-04

Cat. No.: B1684303
CAS No.: 199596-05-9
M. Wt: 308.8 g/mol
InChI Key: YHHFKWKMXWRVTJ-OQKWZONESA-N
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Description

JIB-04 (Jumonji histone demethylase inhibitor) is a pan-selective small-molecule inhibitor targeting Jumonji C (JmjC) domain-containing histone demethylases (JmjC-HDMs), particularly the KDM4 (JMJD2) subfamily . It disrupts epigenetic regulation by competitively inhibiting α-ketoglutarate (αKG)-dependent demethylase activity, leading to accumulation of repressive histone marks like H3K9me3 and H3K36me3 . Key mechanisms include:

  • Enzyme Inhibition: this compound binds to the active site of KDM4A, disrupting O2 and substrate binding via hydrogen bonding with Lys 241 and Tyr 177 . This inhibition is enhanced in hypoxic conditions, aligning with tumor microenvironments .
  • Anticancer Effects: Cancer Stem Cell (CSC) Targeting: Reduces self-renewal, tumor sphere formation, and metastasis in colorectal and liver CSCs by suppressing Wnt/β-catenin and CSC markers (e.g., CD133, CD13) . Cell Cycle Arrest: Induces G1/S phase arrest in hepatocellular carcinoma (HCC) and colon cancer cells by downregulating cyclin D1, CDK4/6, and upregulating p21 . Apoptosis and Ferroptosis: Triggers mitochondrial apoptosis via p53/Bax activation and induces ferroptosis by depleting glutathione (GSH), elevating lipid peroxides, and downregulating SLC7A11/GPX4 .

Preparation Methods

JIB-04 is a pyridine hydrazone compound. The synthetic route involves the reaction of 5-chloro-2-hydroxypyridine with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-pyridinecarboxaldehyde to yield this compound . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux

Chemical Reactions Analysis

JIB-04 undergoes various chemical reactions, primarily involving its functional groups. It can participate in:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Introduction to JIB-04

This compound is a small molecule inhibitor targeting the Jumonji family of histone demethylases, which play critical roles in the regulation of gene expression and are implicated in various cancer types. This compound has garnered significant attention in scientific research due to its selective action against cancer cells, making it a promising candidate for therapeutic applications.

In Vitro Studies

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, including lung and prostate cancers. The compound exhibits IC50 values as low as 10 nM in cultured cells, indicating strong efficacy. Notably, it has been shown to decrease the total activity of H3K9me3 demethylases at similar concentrations, suggesting that its inhibitory effects are relevant in cellular contexts.

In Vivo Efficacy

Animal studies have illustrated this compound's ability to suppress tumor growth significantly. For example:

  • In xenograft models using H358 and A549 lung cancer cells, this compound reduced tumor burden with IC50 values of 100 nM and 250 nM, respectively.
  • Administered via intraperitoneal injection or oral gavage, this compound effectively prolonged survival in treated mice.

Resistance Mechanisms

Research indicates that this compound can sensitize cancer cells to chemotherapy by modifying surface protein expression, such as PD-L1, which enhances immune recognition and response against tumors. This aspect is crucial for overcoming drug resistance in breast cancer models.

Broad-Spectrum Antiviral Activity

Recent studies have also uncovered antiviral properties of this compound against SARS-CoV-2, suggesting its potential utility beyond oncology.

Data Table: Summary of Research Findings

Study ReferenceCancer TypeIC50 (nM)Administration MethodKey Findings
Lung Cancer10IP InjectionSignificant tumor growth suppression
Prostate Cancer<100Oral GavageAlters transcriptional pathways
Breast CancerNot SpecifiedPre-treatment with ChemotherapyIncreased PD-L1 expression; sensitization to drugs
SARS-CoV-2Not SpecifiedNot specifiedBroad-spectrum antiviral activity

Case Studies

Case Study 1: Lung Cancer Treatment
In a controlled study involving A549 lung cancer xenografts, this compound was administered bi-weekly at a dosage of 110 mg/kg. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups receiving no treatment.

Case Study 2: Overcoming Drug Resistance
A study focusing on drug-resistant breast cancer cells demonstrated that pre-treatment with this compound significantly enhanced the efficacy of standard chemotherapeutic agents. By increasing PD-L1 expression, this compound facilitated immune-mediated destruction of resistant tumor cells.

Comparison with Similar Compounds

Selectivity and Target Profiles

Compound Primary Targets IC50 (Range) Key Off-Targets Avoided
JIB-04 KDM4A, KDM4D, KDM5B, KDM6B 206–445 nM (KDM4A) LSD1, TET enzymes, sirtuins
Salidroside Wnt/β-catenin Higher conc. required Not specified
GSK-J4 KDM6A/6B 6–28 µM Limited data
ML324 KDM4E 0.5–5 µM JMJD3, UTX

Key Findings :

  • This compound exhibits broader selectivity across JmjC-HDMs compared to salidroside, which primarily targets Wnt/β-catenin .
  • Unlike GSK-J4 (KDM6A/6B-specific) or ML324 (KDM4E-focused), this compound’s pan-KDM4 inhibition enables multitarget effects in CSCs and bulk tumor cells .

Anticancer Efficacy and Mechanisms

Table 2: Functional Comparison in Preclinical Models

Compound Cancer Type Key Effects Mechanism
This compound Colorectal, HCC, HNSCC - CSC suppression
- G1 arrest
- Ferroptosis induction
Wnt/β-catenin inhibition , H3K9me3 stabilization
Salidroside Colorectal CSC inhibition Wnt/β-catenin suppression
Cisplatin HNSCC, HCC DNA damage, apoptosis Platinum-DNA adducts
Olaparib HNSCC PARP inhibition, synthetic lethality DNA repair blockade

Synergy in Combinations :

  • This compound enhances cisplatin and olaparib efficacy in head and neck squamous cell carcinoma (HNSCC), increasing apoptosis by 25–46% in triple combinations .

Pharmacological Advantages

  • Hypoxia Compatibility : this compound’s inhibition of KDM4A is potentiated in low-O2 environments, a critical feature for targeting tumor cores .
  • Dual CSC/Bulk Tumor Activity : Unlike salidroside (CSC-specific) or cisplatin (bulk tumor-focused), this compound simultaneously targets CSCs (via CD133 suppression) and proliferating cells (via cell cycle arrest) .
  • Low Toxicity: Minimal impact on normal cells (e.g., L02 hepatocytes) at therapeutic doses .

Limitations and Challenges

  • Mechanistic Complexity: Structural studies show mixed inhibition modes (competitive with αKG and noncompetitive with substrates), complicating optimization .
  • Resistance Risks : Overexpression of ferroptosis defenses (e.g., GPX4) may attenuate this compound’s effects in some tumors .

Biological Activity

JIB-04 is a small molecule identified as a potent inhibitor of Jumonji-domain histone demethylases (JHDMs), which play a crucial role in epigenetic regulation by modifying histone methylation marks. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to inhibit tumor growth and affect cellular processes related to proliferation and apoptosis.

This compound functions primarily by inhibiting the activity of multiple JHDMs, leading to altered gene expression profiles associated with cancer progression. It does not act as a competitive inhibitor of α-ketoglutarate, which distinguishes it from other known inhibitors. Instead, this compound selectively modulates transcriptional pathways that are critical for cancer cell viability and proliferation .

Key Findings on Biological Activity

  • Inhibition of Tumor Growth :
    • In vitro studies have shown that this compound significantly inhibits the growth of Ewing Sarcoma cells and other cancer cell lines by inducing cell cycle arrest and promoting apoptosis .
    • In vivo experiments demonstrated that systemic administration of this compound resulted in a three-fold reduction in tumor growth in xenograft models, indicating its effectiveness as an anti-tumor agent .
  • Impact on Gene Expression :
    • This compound treatment leads to the upregulation of genes involved in anti-proliferative and pro-apoptotic pathways while downregulating genes associated with cell proliferation and developmental processes .
    • Transcriptome analysis revealed that this compound affects pathways related to cancer stem cell (CSC) maintenance, thereby inhibiting the tumor-initiating ability of CSCs in liver and colorectal cancers .
  • Antitubercular Activity :
    • Recent studies have also highlighted the compound's potential as an antitubercular agent against Mycobacterium tuberculosis, demonstrating substantial inhibitory effects on both drug-sensitive and multidrug-resistant strains .

Table 1: Summary of this compound's Biological Effects

Biological Activity Effect Reference
Tumor Growth InhibitionReduces tumor size in Ewing Sarcoma xenografts
Cell Cycle ArrestInduces G1/S phase arrest in hepatocellular carcinoma (HCC) cells
Apoptosis InductionPromotes apoptotic pathways in various cancer types
Antitubercular ActivityInhibits growth of Mycobacterium tuberculosis

Table 2: Gene Expression Changes Induced by this compound

Gene Category Upregulated Genes Downregulated Genes
Anti-proliferativep21, p53c-MYC, Cyclin D1
ApoptoticBAX, BAKBCL2
Cancer Stem Cell MarkersCD44, CD133LGR5, EpCAM

Case Study 1: Ewing Sarcoma

In a study involving Ewing Sarcoma cells, this compound was shown to significantly impair cell viability through the inhibition of JHDMs. The compound induced apoptosis and altered gene expression patterns associated with cell proliferation. In vivo results indicated that mice treated with this compound displayed markedly reduced tumor growth compared to control groups .

Case Study 2: Hepatocellular Carcinoma (HCC)

In HCC models, this compound treatment resulted in significant reductions in cell migration and invasion capabilities. The compound also affected the expression levels of CSC markers, indicating its potential role in targeting cancer stem-like populations within tumors .

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism of JIB-04 in cancer cell inhibition?

this compound selectively inhibits Jumonji C (JmjC) histone demethylases (JHDMs), particularly targeting enzymes like KDM4A/JMJD2A. It disrupts O₂ binding in the enzyme’s active site by forming hydrogen bonds with critical residues (e.g., Lys 241 in KDM4A), thereby blocking substrate recognition and catalytic activity . This mechanism reduces histone demethylation, leading to epigenetic modulation and tumor suppression. For validation, researchers should employ real-time O₂ consumption assays and structural docking studies to confirm target engagement.

Q. What are the recommended in vitro concentrations and exposure times for this compound in hepatocellular carcinoma studies?

In hepatocellular carcinoma (HCC) cell lines (e.g., Huh7, HepG2), this compound exhibits time- and concentration-dependent inhibition. Typical protocols use 0–16 µM concentrations over 24–72 hours, with IC₅₀ values ranging from 3–3.5 µM . Normal liver cells (e.g., L02) show minimal sensitivity, supporting its cancer-selective action. Researchers should perform dose-response curves and viability assays (e.g., CCK-8) to establish cell-specific thresholds.

Q. How does this compound induce apoptosis in cancer cells?

this compound triggers apoptosis by upregulating pro-apoptotic proteins (e.g., Bax, p53) and downregulating anti-apoptotic proteins (e.g., Bcl-2). Flow cytometry analyses (Annexin V/PI staining) reveal apoptosis rates of ~25–46% in HCC cells at 8 µM after 48 hours . Methodologically, combine apoptosis assays with Western blotting to correlate protein expression changes with phenotypic outcomes.

Advanced Research Questions

Q. How can experimental hypoxia be leveraged to enhance this compound’s efficacy in solid tumor models?

this compound’s inhibition of KDM4A is potentiated under low-O₂ conditions, mimicking the hypoxic tumor microenvironment. In hypoxia (1–5% O₂), pre-incubating this compound with KDM4A increases inhibitory activity by disrupting O₂-dependent catalytic cycles . To model this, use hypoxia chambers or chemical inducers (e.g., CoCl₂) and validate outcomes via qPCR for hypoxia-responsive genes (e.g., HIF-1α).

Q. What factors explain the variability in reported IC₅₀ values of this compound across cancer types?

IC₅₀ discrepancies arise from:

  • Cell lineage differences : Prostate/lung cancer cells show lower IC₅₀ (10–250 nM) than HCC cells (3–16 µM) due to differential JHDM expression .
  • Assay conditions : Pre-incubation time (critical for enzyme inhibition) and endpoint selection (viability vs. apoptosis) affect results. Standardize protocols using synchronized cell populations and kinetic assays .

Q. How can this compound’s off-target effects be minimized in combinatorial therapies?

While this compound is selective for JmjC-HDMs, off-target interactions (e.g., α-ketoglutarate-dependent enzymes) require mitigation. Strategies include:

  • Dose titration : Start with 0.1–1 µM and escalate based on target engagement (e.g., H3K9me3 levels via ChIP-seq).
  • Combinatorial screens : Pair this compound with pathway-specific inhibitors (e.g., PARP inhibitors) to reduce monotherapy toxicity .

Q. What methodologies resolve contradictions in this compound’s apoptotic effects across cell models?

Conflicting apoptosis data (e.g., higher rates in MHCC-97H vs. Huh7 cells) stem from intrinsic apoptosis pathway variability. Address this via:

  • Time-course transcriptomics : Identify temporal activation of apoptotic regulators (e.g., caspase-3 cleavage).
  • Co-culture systems : Test this compound in stromal-tumor co-cultures to model microenvironmental influences .

Q. How can this compound’s antiviral activity (e.g., against PDCoV) inform oncology research?

this compound inhibits Porcine Deltacoronavirus (PDCoV) replication (EC₅₀ = 0.216 µM) without cytotoxicity (CC₅₀ > 640 µM), suggesting broad applicability. Adapt virology methods (e.g., TCID₅₀ assays) to quantify this compound’s dual-phase inhibition (viral entry vs. replication) in cancer models .

Q. Methodological Guidance

Q. What controls are essential for this compound studies in macrophage polarization assays?

  • Positive controls : LPS/IFN-γ for M1 polarization.
  • Negative controls : Untreated or IL-4/IL-13-treated macrophages.
  • Validation : Use flow cytometry (CD86/CD206) and qPCR (iNOS, Arg1) to confirm polarization states .

Q. How should structural data inform this compound analog design?

Leverage KDM4A-JIB-04 co-crystal structures (PDB 2Q8C) to guide analog synthesis. Prioritize modifications that enhance hydrogen bonding (e.g., pyridine ring substitutions) while avoiding steric clashes with Tyr 177 .

Properties

IUPAC Name

5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHFKWKMXWRVTJ-OQKWZONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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